2,3,6-Trifluoro-4-methoxybenzoic acid
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Overview
Description
2,3,6-Trifluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-methoxybenzoic acid typically involves the introduction of fluorine atoms and a methoxy group onto a benzoic acid derivative. One common method is the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a carboxylic acid or reduced to form an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Conversion of the methoxy group to a carboxylic acid results in trifluorobenzoic acid derivatives.
Reduction Products: Reduction of the methoxy group yields trifluorobenzyl alcohol derivatives.
Scientific Research Applications
2,3,6-Trifluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-methoxybenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s solubility and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
2,3,6-Trifluorobenzoic Acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4,5-Trifluoro-3-methoxybenzoic Acid: Has a different substitution pattern, which can lead to variations in reactivity and applications.
2,4,6-Trifluoro-3-methoxybenzoic Acid:
Uniqueness: 2,3,6-Trifluoro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects can influence its reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
2,3,6-trifluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQBFZOCKBPCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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